![molecular formula C16H23ClN2O3S B3037435 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol CAS No. 478041-62-2](/img/structure/B3037435.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol
Overview
Description
“1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol” is a chemical compound with the molecular formula C16H23ClN2O3S . It has a molar mass of 358.88 .
Physical And Chemical Properties Analysis
This compound has a molar mass of 358.88 . No further physical or chemical properties were found in the search results.Scientific Research Applications
Organic Synthesis
4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl: serves as a valuable sulfur-containing organic building block. Researchers use it extensively in organic synthesis due to its unique structure and reactivity. It can participate in various reactions, including cross-coupling, cyclization, and functional group transformations. Its versatility makes it an essential component in designing novel organic molecules and materials .
Medicinal Chemistry
In medicinal chemistry, this compound finds applications as a potential drug scaffold. Researchers explore its pharmacological properties, aiming to develop derivatives with improved bioactivity. The sulfonyl groups and aromatic rings contribute to its interactions with biological targets. Investigations into its binding affinity, selectivity, and toxicity guide drug design efforts .
Material Science
The rigid biphenyl backbone and sulfonyl moieties make 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl interesting for material science. Scientists investigate its use in designing high-performance polymers, liquid crystals, and optoelectronic materials. By modifying its substituents or incorporating it into polymer matrices, they enhance mechanical strength, thermal stability, and optical properties .
Photophysical Studies
Researchers explore the photophysical properties of this compound. Its absorption and emission spectra provide insights into its electronic transitions and excited-state behavior. These studies contribute to understanding energy transfer processes, luminescence, and photochemical reactions. Applications range from OLEDs (organic light-emitting diodes) to sensors .
Supramolecular Chemistry
Supramolecular assemblies rely on non-covalent interactions. The rigid biphenyl core and sulfone groups allow 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl to participate in host-guest interactions, self-assembly, and crystal engineering. Researchers design molecular cages, inclusion complexes, and porous materials using this compound as a building block .
Agrochemicals
While less explored, the compound’s structural features suggest potential applications in agrochemicals. Researchers investigate its pesticidal properties, seeking derivatives with improved efficacy and reduced environmental impact. The sulfonyl groups may interact with enzymes or receptors in pests, disrupting their vital processes .
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c17-14-3-5-15(6-4-14)23(21,22)19-11-7-16(20,8-12-19)13-18-9-1-2-10-18/h3-6,20H,1-2,7-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADLPFWBUNDHSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901161357 | |
Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901161357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478041-62-2 | |
Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478041-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901161357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.